![molecular formula C16H15N3O4S B3952954 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3952954.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide
Overview
Description
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, also known as HAMNO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Studies have shown that this compound can inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Studies have also shown that this compound can affect the levels of certain neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information regarding its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
For research on N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide include further investigation into its anti-cancer properties, as well as its potential as a treatment for neurological disorders. Additionally, research could focus on the development of new materials and sensors based on this compound, as well as the investigation of its potential applications in environmental science.
Scientific Research Applications
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic and optical devices. In environmental science, this compound has been studied for its potential as a sensor for the detection of heavy metal ions in water.
properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-3-6-14(20)12(7-9)17-16(24)18-15(21)11-5-4-10(2)13(8-11)19(22)23/h3-8,20H,1-2H3,(H2,17,18,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRBYUNPIXWYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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